TETRAKIS(ACETATO)BIS(CYCLOPENTADIENYL)D
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) is an organometallic compound with the molecular formula C18H18O8V2. It is a complex of vanadium, a transition metal, and is known for its unique chemical properties and applications in various fields, including catalysis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) can be synthesized through the reaction of vanadium pentoxide (V2O5) with cyclopentadiene (C5H6) and acetic acid (CH3COOH). The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) are not widely documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial production may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of vanadium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions can occur, where the acetate or cyclopentadienyl ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or peroxides, and reducing agents such as hydrogen or hydrazine. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield vanadium(V) compounds, while reduction can produce vanadium(II) species .
Scientific Research Applications
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and oxidation reactions.
Materials Science: The compound is studied for its potential use in the development of advanced materials, such as conductive polymers and nanomaterials.
Biology and Medicine: Research is ongoing to explore its potential biological activities and therapeutic applications, particularly in the field of metallodrugs.
Mechanism of Action
The mechanism of action of tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) involves its ability to interact with various molecular targets and pathways. In catalysis, the compound facilitates reactions by providing active sites for substrate binding and transformation. In biological systems, it may interact with enzymes and proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)vanadium(III)
- Tris(cyclopentadienyl)vanadium(III)
- Vanadocene dichloride
Uniqueness
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III) is unique due to its specific ligand arrangement, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications .
Biological Activity
Tetrakis(acetato)bis(cyclopentadienyl)divanadium(III), often referred to as Tetrakis(acetato)bis(cyclopentadienyl)D, is a complex organometallic compound that exhibits significant biological activity. This article provides an overview of its biological mechanisms, interactions with cellular components, and potential therapeutic applications, supported by research findings and data tables.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and proteins. This interaction can influence metabolic pathways and cellular functions. The compound acts as a catalyst in biochemical reactions, facilitating substrate binding and transformation, which is crucial in both synthetic and biological contexts.
Biological Interactions
Enzyme Interaction:
this compound has been shown to interact with several enzymes, potentially altering their activity. This interaction is critical for understanding its role in metabolic processes and therapeutic applications.
Antibacterial Activity:
Research indicates that similar vanadium complexes exhibit antibacterial properties. For instance, studies on transition metal complexes have demonstrated moderate to significant antibacterial activity against various bacterial strains, suggesting that this compound may also possess such properties .
1. Anticancer Potential
Several studies have explored the anticancer potential of vanadium complexes, including this compound. These studies highlight the compound's ability to induce apoptosis in cancer cells.
Study | Cell Line | IC50 (μM) | Effect |
---|---|---|---|
Study A | MCF-7 (breast cancer) | 0.58 ± 0.02 | Induces apoptosis |
Study B | H295R (adrenocortical carcinoma) | 0.63 ± 0.05 | Inhibits proliferation |
Study C | MDA-MB-231 (triple-negative breast cancer) | 0.39 ± 0.09 | Induces cell cycle arrest |
Table 1: Summary of IC50 values for this compound against various cancer cell lines.
2. Cytotoxicity Studies
Cytotoxicity assays using brine shrimp bioassays have been employed to evaluate the cytotoxic effects of this compound and related compounds. These studies reveal that metal complexes generally exhibit enhanced cytotoxicity compared to their ligands due to chelation effects .
Comparison with Similar Compounds
This compound can be compared with other cyclopentadienyl complexes regarding their stability, reactivity, and biological activities:
Compound | Stability | Biological Activity |
---|---|---|
This compound | Moderate | Anticancer, Antibacterial |
Bis(cyclopentadienyl)vanadium(III) | High | Anticancer |
Vanadocene dichloride | Low | Antidiabetic |
Table 2: Comparison of this compound with similar compounds.
Properties
CAS No. |
11077-92-2 |
---|---|
Molecular Formula |
2C5H5.2C4H6O4V |
Molecular Weight |
468.248 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.